molecular formula C12H11N3O2 B12948271 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate

Cat. No.: B12948271
M. Wt: 229.23 g/mol
InChI Key: SLSIRKNMUPMMBR-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate typically involves the reaction of benzimidazole derivatives with cyanoethyl acetate. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in ethanol as a solvent . The reaction proceeds with good to excellent yields, making it a viable method for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) in ethanol is commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival . By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate stands out due to its specific structure, which allows it to interact uniquely with molecular targets like EGFR. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

[1-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)ethyl] acetate

InChI

InChI=1S/C12H11N3O2/c1-8(16)17-9(7-13)6-12-14-10-4-2-3-5-11(10)15-12/h2-6,9,14-15H,1H3

InChI Key

SLSIRKNMUPMMBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=C1NC2=CC=CC=C2N1)C#N

Origin of Product

United States

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